molecular formula C57H59F2N11O9S2 B11931921 PI3K degrader HL-8

PI3K degrader HL-8

Cat. No.: B11931921
M. Wt: 1144.3 g/mol
InChI Key: ACMMTSCGBPIHNT-RMNSFAHDSA-N
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Description

HL-8 is a PROTAC (Proteolysis Targeting Chimera) molecule that specifically targets and degrades PI3K kinase. This compound has shown significant potential in cancer research due to its ability to completely degrade PI3K kinase at a concentration of 10 μM within 8 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HL-8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the synthesis involves the use of various organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of HL-8 would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also include steps for purification, such as crystallization or chromatography, to isolate HL-8 from any impurities .

Chemical Reactions Analysis

Types of Reactions

HL-8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of HL-8 may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Mechanism of Action

HL-8 exerts its effects by specifically targeting and degrading PI3K kinase. The mechanism involves the binding of HL-8 to PI3K kinase, which then recruits the ubiquitin-proteasome system to degrade the kinase. This degradation disrupts the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

HL-8 is unique compared to other PROTAC molecules due to its high specificity and efficiency in degrading PI3K kinase. Similar compounds include other PROTAC molecules targeting different kinases or proteins, such as:

These compounds share a similar mechanism of action but differ in their target specificity and therapeutic applications.

Properties

Molecular Formula

C57H59F2N11O9S2

Molecular Weight

1144.3 g/mol

IUPAC Name

(2R,4S)-1-[(2S)-2-[7-[[2-[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoyl]amino]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H59F2N11O9S2/c1-33-49(80-32-64-33)35-17-15-34(16-18-35)27-62-52(74)44-26-39(71)31-70(44)56(75)50(57(2,3)4)65-48(72)14-8-6-7-11-23-60-51(73)40-12-9-10-13-41(40)53-66-67-55(79-53)45-29-61-47-22-19-36(30-69(45)47)37-24-43(54(78-5)63-28-37)68-81(76,77)46-21-20-38(58)25-42(46)59/h9-10,12-13,15-22,24-25,28-30,32,39,44,50,68,71H,6-8,11,14,23,26-27,31H2,1-5H3,(H,60,73)(H,62,74)(H,65,72)/t39-,44+,50+/m0/s1

InChI Key

ACMMTSCGBPIHNT-RMNSFAHDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCNC(=O)C4=CC=CC=C4C5=NN=C(O5)C6=CN=C7N6C=C(C=C7)C8=CC(=C(N=C8)OC)NS(=O)(=O)C9=C(C=C(C=C9)F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCNC(=O)C4=CC=CC=C4C5=NN=C(O5)C6=CN=C7N6C=C(C=C7)C8=CC(=C(N=C8)OC)NS(=O)(=O)C9=C(C=C(C=C9)F)F)O

Origin of Product

United States

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